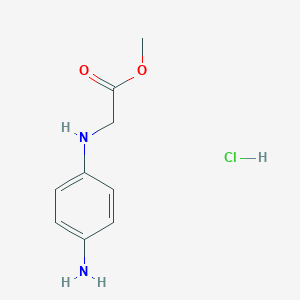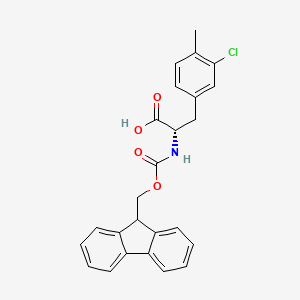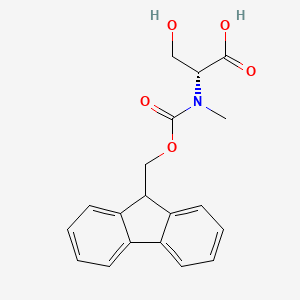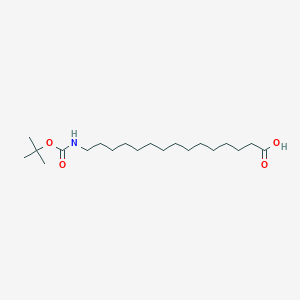
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine: is a derivative of serine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. The compound also features a 2-chlorophenyl group attached to the oxygen atom of the serine side chain. This compound is primarily used in peptide synthesis as a building block due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine typically involves the protection of the serine amino group with the Fmoc group. This is followed by the introduction of the 2-chlorophenyl group to the hydroxyl group of serine. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine undergoes various chemical reactions, including:
Substitution Reactions: The 2-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, exposing the free amino group for further reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is a standard reagent for Fmoc deprotection.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the 2-chlorophenyl group.
Deprotection Reactions: The free amino form of the compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound with altered functional groups.
科学研究应用
Chemistry: Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is widely used in peptide synthesis as a building block
Biology: In biological research, this compound is used to study protein interactions and functions. It serves as a tool for modifying peptides and proteins to investigate their roles in various biological processes.
Medicine: The compound is used in the development of peptide-based drugs. Its ability to introduce specific functional groups into peptides makes it valuable for designing drugs with improved efficacy and stability.
Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides for various applications, including pharmaceuticals, cosmetics, and biotechnology.
作用机制
The mechanism of action of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The 2-chlorophenyl group can be modified to introduce specific functional groups into the peptide, enhancing its properties. The compound interacts with various molecular targets and pathways, depending on the functional groups introduced and the peptide’s intended function.
相似化合物的比较
Fmoc-L-2-chlorophenylalanine: Similar in structure but with a phenylalanine backbone instead of serine.
Fmoc-L-2-chlorophenylglycine: Similar but with a glycine backbone.
Fmoc-L-2-chlorophenylthreonine: Similar but with a threonine backbone.
Uniqueness: Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is unique due to its specific combination of the Fmoc protecting group, the 2-chlorophenyl group, and the serine backbone
属性
IUPAC Name |
(2S)-3-(2-chlorophenoxy)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5/c1-27(22(24(28)29)15-31-23-13-7-6-12-21(23)26)25(30)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-13,20,22H,14-15H2,1H3,(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUODHMPQPULT-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(COC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](COC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(5-aminopentyl)oxy]acetate HCl](/img/structure/B8179741.png)




![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B8179774.png)




![2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl](/img/structure/B8179820.png)
